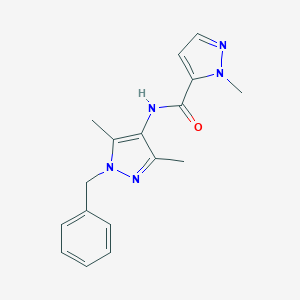![molecular formula C22H19ClN2O4 B280211 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as CDM-1, is a novel synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. CDM-1 belongs to the class of chromene derivatives that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its biological effects by targeting multiple cellular pathways. It has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. This compound also disrupts the microtubule network, leading to cell cycle arrest and apoptosis. Additionally, this compound modulates the expression of various genes involved in cell proliferation, angiogenesis, and metastasis.
Biochemical and physiological effects:
This compound has been found to exhibit low toxicity towards normal cells and tissues, making it a promising candidate for cancer therapy. However, it can cause some side effects, including gastrointestinal disturbances, myelosuppression, and liver toxicity. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile offers several advantages for lab experiments, including its high potency, selectivity towards cancer cells, and low toxicity towards normal cells. However, its poor solubility in water and limited stability in biological fluids can pose challenges for its formulation and delivery. Moreover, the lack of clinical data on this compound limits its translation into the clinic.
Direcciones Futuras
Several future directions can be explored to further investigate the potential applications of 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Firstly, the optimization of its synthesis process can be done to improve its yield and purity. Secondly, the development of novel formulations and delivery systems can be explored to overcome its poor solubility and stability issues. Thirdly, the investigation of its potential applications in other fields, such as agriculture and industry, can be explored. Lastly, the preclinical and clinical studies on this compound can be conducted to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a novel synthetic compound that exhibits potent anticancer activities. Its mechanism of action involves the inhibition of topoisomerase II, microtubule disruption, and modulation of gene expression. This compound offers several advantages for lab experiments, including its high potency, selectivity towards cancer cells, and low toxicity towards normal cells. However, its poor solubility and stability in biological fluids can pose challenges for its formulation and delivery. Several future directions can be explored to further investigate the potential applications of this compound in various fields.
Métodos De Síntesis
The synthesis of 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the condensation reaction between 4-chloro-3-methylphenol and 2-furfural in the presence of sodium hydroxide to yield 5-[(4-chloro-3-methylphenoxy)methyl]-2-furfural. The subsequent reaction of this intermediate with malononitrile in the presence of ammonium acetate and acetic acid leads to the formation of this compound. The overall yield of the synthesis process is around 60%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. Moreover, this compound has also been found to inhibit tumor growth and metastasis in animal models of cancer.
Propiedades
Fórmula molecular |
C22H19ClN2O4 |
|---|---|
Peso molecular |
410.8 g/mol |
Nombre IUPAC |
2-amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C22H19ClN2O4/c1-12-9-13(5-7-16(12)23)27-11-14-6-8-19(28-14)20-15(10-24)22(25)29-18-4-2-3-17(26)21(18)20/h5-9,20H,2-4,11,25H2,1H3 |
Clave InChI |
YIRBJZDJYZUAOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)Cl |
SMILES canónico |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280131.png)
![4-Chlorophenyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B280132.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280135.png)
![2-ethyl 4-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280136.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B280139.png)
![1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea](/img/structure/B280140.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280141.png)

![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)

